molecular formula Cl2H6N2Pd B082965 Diamminedichloropalladium CAS No. 14323-43-4

Diamminedichloropalladium

Cat. No. B082965
CAS RN: 14323-43-4
M. Wt: 211.4 g/mol
InChI Key: WIEZTXFTOIBIOC-UHFFFAOYSA-L
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Description

Diamminedichloropalladium (II), commonly abbreviated as DDP, is a chemical compound with significant importance in chemistry, particularly in organic synthesis and catalysis. This compound serves as a precursor to many palladium-based catalysts that are used in various organic transformations, including coupling reactions that are pivotal in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of DDP involves the reaction of palladium(II) chloride with ammonia, resulting in the formation of the diamminedichloropalladium(II) complex. This process is critical for producing DDP in a pure form, suitable for further applications in chemistry and material science.

Molecular Structure Analysis

The molecular structure of cis-diamminedichloropalladium(II) has been extensively studied through various theoretical methods, including Hartree-Fock, Møller-Plesset, and Density Functional Theory. These studies provide insights into the conformational preferences of the molecule, its vibrational modes, and the structural parameters that are crucial for its reactivity and interactions with other molecules (Fiuza et al., 2010).

Chemical Reactions and Properties

DDP is known for its ability to undergo various chemical reactions, including coordination to nucleophilic sites on molecules such as DNA, which has implications in its use as a chemotherapeutic agent. The reactivity of DDP with electron-rich olefins leading to the formation of new carbene complexes highlights its versatility in forming diverse chemical structures (Hiraki, Sugino, & Ônishi, 1980).

Physical Properties Analysis

The physical properties of DDP, such as its solubility, melting point, and stability, are crucial for its handling and application in chemical synthesis. These properties are determined by its molecular structure and the nature of its ligands.

Chemical Properties Analysis

DDP exhibits unique chemical properties, including its ability to form complexes with DNA, which is central to its action as an anticancer drug. Its interaction with guanine and guanine-cytosine base pairs has been studied to understand its mechanism of action at the molecular level. The compound's reactivity towards different ligands and its role in catalysis are key aspects of its chemical properties (Hill, Forde, Gorb, & Leszczynski, 2002).

Scientific Research Applications

Diamminedichloropalladium, also known as trans-Diamminedichloropalladium(II), is a chemical compound with the formula Pd(NH3)2Cl2. It is commonly used as a catalyst in various scientific fields .

  • Catalyst in Chemical Synthesis

    • Diamminedichloropalladium is often used as a catalyst in chemical synthesis . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.
    • In the case of Diamminedichloropalladium, it can facilitate a variety of reactions, including the stereoselective alkylation of aldol reactions . This involves the addition of an alkyl group to an aldol, a compound with both aldehyde and alcohol functional groups.
    • The outcomes of these reactions can be highly beneficial, enabling the synthesis of complex molecules with high selectivity .
  • Solid Phase Oligosaccharide Synthesis

    • Another application of Diamminedichloropalladium is in the solid phase oligosaccharide synthesis of N-glycans . N-glycans are a type of oligosaccharide, a carbohydrate polymer that plays important roles in various biological processes.
    • The synthesis process typically involves the stepwise addition of monosaccharide units to a solid support, with Diamminedichloropalladium serving as a catalyst to facilitate the formation of glycosidic bonds .
    • The resulting N-glycans can be used for a variety of research purposes, such as studying the role of these molecules in biological systems .
  • Isomerization and Cleavage of Allyl Ethers

    • Diamminedichloropalladium can also catalyze the isomerization and cleavage of allyl ethers of carbohydrates . This involves the rearrangement of the molecular structure of the ether, followed by the breaking of the ether bond.
    • The procedure typically involves heating the reaction mixture in the presence of the Diamminedichloropalladium catalyst .
    • This reaction can be useful in the synthesis of various carbohydrate derivatives .
  • Electrochemical Sensors

    • Diamminedichloropalladium can be used in the development of electrochemical sensors . These sensors can detect changes in the chemical environment by measuring changes in an electrical parameter, such as current or voltage.
    • The Diamminedichloropalladium can be incorporated into the sensor’s active layer, where it can interact with the target analyte to produce a measurable electrical response .
    • The specific procedures for fabricating and using such sensors can vary widely depending on the specific application and target analyte .
  • Fuel Cells

    • Diamminedichloropalladium can also be used in fuel cells . Fuel cells are devices that convert chemical energy into electrical energy through a pair of redox reactions.
    • In this case, the Diamminedichloropalladium can serve as a catalyst to facilitate the redox reactions, thereby enhancing the efficiency of the fuel cell .
    • The specific design and operation of the fuel cell can depend on many factors, including the type of fuel used, the desired power output, and the specific application .
  • Photocatalysis

    • Diamminedichloropalladium can be used as a photocatalyst . Photocatalysis is a process in which light energy is used to drive a chemical reaction.
    • The Diamminedichloropalladium can absorb light and use the absorbed energy to facilitate a variety of chemical transformations .
    • The specific procedures for using Diamminedichloropalladium in photocatalysis can vary depending on the specific reaction and light source .
  • Electroplating

    • Diamminedichloropalladium can be used in electroplating . Electroplating is a process that uses an electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode.
    • The Diamminedichloropalladium serves as a source of palladium ions, which are reduced and deposited onto the surface of the object being plated .
    • The specific procedures for using Diamminedichloropalladium in electroplating can vary depending on the specific application and the desired properties of the plated surface .
  • Photovoltaic Devices

    • Diamminedichloropalladium can also be used in the fabrication of photovoltaic devices . These devices convert light energy into electrical energy.
    • The Diamminedichloropalladium can be incorporated into the active layer of the device, where it can absorb light and generate charge carriers .
    • The specific procedures for fabricating and using such devices can vary widely depending on the specific application and the desired performance of the device .
  • Organic Synthesis

    • Diamminedichloropalladium is often used as a catalyst in organic synthesis . It can facilitate a variety of reactions, including cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
    • The specific procedures for using Diamminedichloropalladium in organic synthesis can vary depending on the specific reaction .
  • Material Science

    • Diamminedichloropalladium can be used in material science for the preparation of palladium-based materials . These materials can have a variety of applications, from catalysis to electronics .
    • The specific procedures for using Diamminedichloropalladium in material science can vary depending on the specific application .

Safety And Hazards

Diamminedichloropalladium is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

azane;dichloropalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEZTXFTOIBIOC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6N2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13782-33-7, 15684-18-1
Record name Palladium, diamminedichloro-, (SP-4-1)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13782-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palladium, diamminedichloro-, (SP-4-2)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15684-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

211.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diamminedichloropalladium

CAS RN

14323-43-4, 13782-33-7
Record name Palladium, diamminedichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14323-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamminedichloropalladium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Diamminedichloropalladium
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
SD Kirik, LA Solovyov, AI Blokhin… - … Section B: Structural …, 1996 - scripts.iucr.org
Three forms (cis-, trans-, β-trans-) of [Pd(NH3)2Cl2] were obtained as pure single-phase powder materials. Ab initio structure determinations using X-ray powder diffraction were carried …
Number of citations: 21 scripts.iucr.org
SM Fiuza, AM Amado, HF Dos Santos… - Physical Chemistry …, 2010 - pubs.rsc.org
A conformational and vibrational analysis of cis-diamminedichloropalladium(II) (cDDPd) is reported. Several theoretical methods (from Hartree–Fock to Møller–Plesset and Density …
Number of citations: 18 pubs.rsc.org
GA Hill, G Forde, L Gorb… - International journal of …, 2002 - Wiley Online Library
Comprehensive ab initio calculations are performed on cis‐diamminedichloropalladium (cispd) at the HF, DFT, MP2, and CISD levels of theory. The results are compared to those …
Number of citations: 11 onlinelibrary.wiley.com
AM Amado, SM Fiuza, LAEB de Carvalho… - Recent Progress in …, 2019 - taylorfrancis.com
Ab initio calculations were performed for the cis and trans conformers of the diamminedichloroplatinum (II) and diamminedichloropalladium (II) complexes, in order to get some …
Number of citations: 0 www.taylorfrancis.com
SA Popova, SP Bratinova, CR Ivanova - Analyst, 1991 - pubs.rsc.org
A method is described for the determination of trace amounts of Cu, Ni and Zn in diamminedichloropalladium and diamminedinitropalladium by flame atomic absorption spectrometry …
Number of citations: 21 pubs.rsc.org
PAN Congming, Y Wanhu, C Guoliang… - Hydrometallurgy of …, 2019 - search.ebscohost.com
… The results show that the palladium powder with high tap-density can be prepared using diamminedichloropalladium as material and hydrazine hydrate as reducing agent. Under the …
Number of citations: 0 search.ebscohost.com
C Tang, C Li, C Tang, W Zhan, H Zheng, X Peng - Analytical Methods, 2013 - pubs.rsc.org
This paper describes a method for the determination of platinum derived from cisplatin in human plasma ultrafiltrate using liquid chromatography tandem mass spectrometry (LC-MS/MS)…
Number of citations: 19 pubs.rsc.org
T Soejima, K Iwatsuki - Applied and Environmental Microbiology, 2016 - Am Soc Microbiol
Ethidium monoazide and propidium monoazide (EMA and PMA) have been used in combination with PCR for more than a decade to facilitate the discrimination of live and dead …
Number of citations: 16 journals.asm.org
JR Atwill Jr… - 1973 - core.ac.uk
… Cis -diamminedichloropalladium(II) was prepared from tetraamminepalladium(II) perchlorate solution using the method of Coe and Lyons (Ref. 10), modified as below: …
Number of citations: 2 core.ac.uk
SM Fiuza, J Holy… - Chemical biology & …, 2011 - Wiley Online Library
A dinuclear palladium‐based complex (Pd 2 ‐Spm) was synthesized and compared with cisplatin (cDDP) on two different human breast cancer cell lines (MCF‐7 and MDA‐MB‐231) as …
Number of citations: 65 onlinelibrary.wiley.com

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